molecular formula C14H9NO B043046 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile CAS No. 135689-93-9

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Cat. No. B043046
CAS RN: 135689-93-9
M. Wt: 207.23 g/mol
InChI Key: GOMLISZHRJBRGK-UHFFFAOYSA-N
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Description

4-Formyl-[1,1'-biphenyl]-2-carbonitrile, also known as 4-FBCN, is a compound belonging to the class of organic compounds known as nitriles. Nitriles are organic compounds characterized by a carbon-nitrogen triple bond. 4-FBCN has been the subject of much scientific research due to its potential applications in the fields of organic synthesis and medicinal chemistry.

Scientific Research Applications

Building Blocks for Covalent Organic Frameworks (COFs)

This compound is used as a building block in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized by their inherent porosity originating from their well-ordered nanopores which are designable, tunable and modifiable through pore engineering .

Creation of Dual-Pore COFs

In 2018, Zhao and co-workers exploited a building block containing an aggregation-induced emission (AIE) rotor-active tetraphenylethylene (TPE) moiety, 1,1,2,2-tetrakis(4-formyl-(1,1′-biphenyl))-ethane (TFBE), to fabricate dual-pore COFs with kgm topology . This shows the versatility of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile in creating complex structures.

Synthesis of Three-Dimensional COFs

Three-dimensional (3D) COFs have attracted extensive interest for the synthesis and applications of novel COFs . The unique porous features and excellent performances of 3D COFs compared to two-dimensional (2D) frameworks make them a promising area of research .

Methane Storage

Yaghi and co-workers studied the CH4 storage capacities of 3D COFs and compared with 2D structures and other porous materials . Two 3D COFs revealed remarkable CH4 uptake capacities , showing the potential of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile in energy storage applications.

Construction of Luminescent Covalent–Organic Polymers

Fluorescent monomers 1,1,2,2-tetrakis(4-formyl-(1,1′-biphenyl))ethane (TFBE) and 1,3,5-benzenetricarboxylic acid trihydrazide (BTCH) were selected to build a novel hydrazone connected stable luminescent covalent–organic polymer (H-COP) of high stability . This indicates the potential of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile in the field of optoelectronics.

properties

IUPAC Name

2-(4-formylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMLISZHRJBRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362731
Record name 2-(4-formylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

CAS RN

135689-93-9
Record name 2-(4-formylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-formyl-[1,1'-biphenyl]-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 2-(4-bromomethylphenyl)benzonitrile (12 g) and sodium bicarbonate (26 g) in dimethyl sulfoxide (150 ml) was heated at 120° C. for 5 hours with stirring. After addition of water, the mixture was extracted with ethyl acetate. The extract was washed with water, dried and concentrated to dryness. The residue was purified by column chromatography on silica gel to give crystals. Recrystallization from chloroform-isopropyl ether gave colorless needles (5.77 g, 63%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

A solution of 53 ml of oxalyl chloride in 2 l of dichloromethane is cooled to -60°. A solution of 88 ml of dimethyl sulfoxide in 150 ml of dichloromethane is added dropwise at this temperature and the mixture is then stirred for 2 minutes. After this, a solution of 117 g of 2'-cyano-4-hydroxymethyl-biphenyl in 1 l of dichloromethane is added dropwise at -60°. After the addition has ended (after about 5 minutes), the mixture is stirred for 15 minutes. After this, 390 ml of triethylamine are added dropwise. The mixture is stirred at -60° for 2 minutes, then allowed to warm to room temperature and poured onto water. The mixture is extracted with dichloromethane, and the organic phase is washed in succession with dilute hydrochloric acid and brine, dried and concentrated. The residue is suspended in hexane, the suspension is filtered with suction, the filter cake is washed, and the product thus obtained is dried at 60° in a high vacuum (elemental analysis: 80.7% C; 4.5% H; 6.7% N; 7.7% O).
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
117 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
390 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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